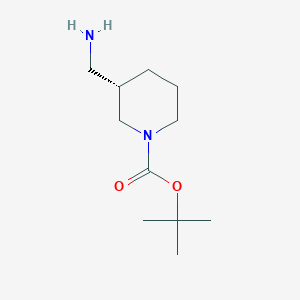

(s)-1-Boc-3-(aminomethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXYQIMXTUMJB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363585 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140645-24-5 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140645-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)piperidine: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a piperidine scaffold, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of complex molecular architectures. The Boc group ensures stability and allows for controlled reactivity in multi-step synthetic pathways, while the chiral center and the aminomethyl side chain provide key functionalities for creating novel therapeutic agents, particularly in the development of drugs targeting neurological disorders and in peptide synthesis.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1][2] The following tables summarize its key chemical and physical properties based on commercially available data.

General Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 - 214.31 g/mol [1][2][3][4] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Chirality | (S)-enantiomer |

| CAS Number | 140645-24-5[2][3] |

Physicochemical Data

| Property | Value |

| Density | ~0.995 - 1.008 g/mL at 25 °C[1][2][4] |

| Boiling Point | ~300 - 305 °C[1] |

| Melting Point | Not applicable (liquid at room temperature)[1] |

| Refractive Index (n20/D) | ~1.4754[2][4] |

| Specific Rotation ([α]D) | -15° (concentration and solvent not specified)[3][5] |

| Flash Point | ~134 °C[1] |

Solubility and Stability

| Property | Description |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate.[1] |

| Storage | Store at 2-8°C.[2][4][6] |

Spectroscopic Data

While specific spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.45 ppm), the piperidine ring protons, and the aminomethyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the Boc group (quaternary and methyl carbons), the piperidine ring carbons, and the aminomethyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching from the Boc protecting group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Synthesis

This compound is a crucial intermediate in several areas of pharmaceutical and chemical research.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1]

-

Peptide Synthesis: The compound is utilized in peptide coupling reactions to introduce constrained piperidine moieties into peptide backbones, which can induce specific secondary structures like β-turns.[1] This is valuable for creating peptidomimetics with enhanced biological activity and stability.

-

Drug Delivery Systems: Its properties allow for incorporation into drug delivery systems, potentially improving the bioavailability and targeted delivery of medications.[1]

Below is a diagram illustrating the role of this compound as a synthetic intermediate.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on general organic chemistry principles and literature on similar compounds, the following methodologies can be applied.

General Synthetic Approach

A common route for the synthesis of 3-aminomethylpiperidine derivatives involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A plausible synthetic workflow starting from a commercially available precursor is outlined below.

Methodology:

-

Reaction Setup: The starting material, N-Boc-3-cyanopiperidine, is dissolved in a suitable solvent (e.g., ethanol or THF) in a reaction vessel.

-

Reduction: A reducing agent, such as Raney Nickel under a hydrogen atmosphere or lithium aluminum hydride (LiAlH₄), is added to the solution. The reaction is stirred at a controlled temperature until the conversion of the nitrile to the primary amine is complete, as monitored by techniques like TLC or GC-MS.

-

Workup: The reaction is carefully quenched, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

-

Objective: To determine the purity of the compound and identify any volatile impurities.

-

Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient is programmed, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Analysis: The sample is injected into the GC, and the resulting chromatogram and mass spectra are analyzed to determine the retention time of the main peak and identify any impurities. Purity is often reported as a percentage of the total peak area.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: An NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts, multiplicities, and integration of the peaks in the spectra are analyzed to confirm that they correspond to the expected structure of this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[4][8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

| Hazardous to the Aquatic Environment | Acute 1 (Very toxic to aquatic life)[4] |

Recommended Safety Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[9]

-

First Aid (If Exposed):

-

Storage: Keep in a well-closed container in a cool, dry place (2-8°C).[2][4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

(s)-1-Boc-3-(aminomethyl)piperidine CAS number

An In-Depth Technical Guide to (s)-1-Boc-3-(aminomethyl)piperidine

CAS Number: 140645-24-5

This technical guide provides a comprehensive overview of this compound, a critical chiral building block in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactions in multi-step syntheses.[1] Its primary utility lies in introducing a chiral aminomethylpiperidine scaffold into target molecules.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 140645-24-5[2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂[2] |

| Molecular Weight | 214.31 g/mol [2][3] |

| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate[3] |

| Synonyms | 3(S-Aminomethyl-piperidine-1-carboxylic acid tert-butyl ester, (S)-3-(Aminomethyl)-1-Boc-piperidine[2] |

| PubChem ID | 2756483[2] |

| MDL Number | MFCD03839877[1][2] |

| InChI Key | WPWXYQIMXTUMJB-VIFPVBQESA-N[1][3] |

| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1[1] |

Table 2: Physical and Handling Data

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][2] |

| Density | 1.008 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.4754[1][2] |

| Boiling Point | Approx. 300 - 305 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |

| Storage Conditions | Store at 2-8 °C[1] |

| Purity | Typically ≥95% - 98% (HPLC, Chiral Purity)[1][2] |

Synthesis and Manufacturing

The enantiomerically pure form of 1-Boc-3-(aminomethyl)piperidine is crucial for its use in pharmaceuticals. A common synthetic route starts from the corresponding chiral precursor, (S)-nipecotic acid ethyl ester.

General Synthetic Workflow

The synthesis involves a multi-step process that begins with the protection of the piperidine nitrogen, followed by conversion of the carboxylic acid ester to a primary amine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from (S)-Nipecotic Acid Ethyl Ester

The following protocol is a representative example based on established chemical transformations.[4]

-

Step 1: Boc Protection. (S)-nipecotic acid ethyl ester is dissolved in a suitable solvent such as dichloromethane. An organic base (e.g., triethylamine) is added as an acid scavenger. Di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise at a controlled temperature (0-10 °C). The reaction is stirred until completion, followed by aqueous workup to yield (S)-N-Boc-3-piperidine ethyl formate.[4]

-

Step 2: Ammonolysis. The resulting ester is dissolved in a solvent like 1,4-dioxane, and treated with aqueous ammonia in a sealed vessel at elevated temperature (e.g., 85-90 °C). Upon completion, the solvent is removed under reduced pressure, and the product, (S)-N-Boc-3-piperidine carboxamide, is isolated, often by recrystallization.[4]

-

Step 3: Hofmann Rearrangement. The carboxamide is added to a cooled solution of sodium hypochlorite and sodium hydroxide. The mixture is heated (e.g., 70 °C) to facilitate the rearrangement. After cooling, the aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated to afford the final product, this compound.[4]

Analytical Methods for Quality Control

Ensuring the chemical and, most critically, the enantiomeric purity of this compound is paramount for its application in drug synthesis.[5] A suite of analytical techniques is employed for comprehensive quality control.

Analytical Workflow

A typical workflow involves initial purity assessment by standard chromatography, followed by specialized chiral methods and other techniques for a complete impurity profile.

Caption: Standard analytical workflow for purity assessment.

Experimental Protocols: Purity and Impurity Profiling

A. Enantiomeric Purity by Chiral HPLC

Due to the lack of a strong UV chromophore, a pre-column derivatization step is typically required for sensitive UV detection.[5][6][7]

-

Derivatization: The sample is dissolved in an aprotic solvent (e.g., dichloromethane). A base like triethylamine is added, followed by a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride at a controlled temperature (e.g., 0 °C).[6][7]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralpak-IC3.[6][7]

-

Mobile Phase: A typical mobile phase for normal-phase separation is an isocratic mixture of a non-polar solvent, an alcohol, and an amine modifier (e.g., Hexane:Isopropanol:Diethylamine in an 80:20:0.1 v/v/v ratio).[6]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength suitable for the derivatized analyte (e.g., 228-254 nm).[6][7]

-

Outcome: This method separates the (S)- and (R)-enantiomers, allowing for the precise calculation of enantiomeric excess (ee).[5]

B. Residual Solvent Analysis by Gas Chromatography (GC)

-

Instrumentation: Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and typically a headspace autosampler.[6]

-

Column: A column suitable for separating volatile organic solvents (e.g., DB-624).[6]

-

Sample Preparation: The sample is accurately weighed into a headspace vial and dissolved in a high-boiling solvent such as DMSO.[6]

-

Outcome: Identifies and quantifies any residual solvents remaining from the synthesis process.

C. Assay and Absolute Purity by Quantitative NMR (qNMR)

-

Instrumentation: High-field NMR spectrometer (≥400 MHz).

-

Sample Preparation: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic anhydride) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).[5]

-

Acquisition: A proton (¹H) NMR spectrum is acquired with parameters that ensure accurate integration (e.g., a sufficient relaxation delay).

-

Outcome: By comparing the integral of a known proton signal from the analyte with that of the internal standard, the absolute purity (assay) can be determined without needing a specific reference standard of the compound itself.[5]

Applications in Drug Discovery and Development

This compound is a valuable building block for creating complex, stereospecific active pharmaceutical ingredients (APIs). Its structure is frequently incorporated into molecules designed to interact with specific biological targets. It serves as a key intermediate in the synthesis of various inhibitors, particularly for kinases involved in cell signaling pathways.[1][3][8]

Role as an Intermediate for Kinase Inhibitors

This chiral intermediate is particularly prominent in the development of inhibitors for Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ).[3][8][9][10]

-

CHK1 Inhibitors: CHK1 is a crucial component of the DNA damage response pathway. Inhibiting CHK1 can enhance the efficacy of DNA-damaging cancer therapies. The 3S-aminopiperidine moiety has been shown to be important for potent activity in this class of inhibitors.[11]

-

PI3Kδ Inhibitors: The PI3K pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancers.[12] PI3Kδ is particularly important in immune cell signaling, making it a target for hematological malignancies and inflammatory diseases.[13][14] this compound provides a scaffold for developing selective PI3Kδ inhibitors.

Example Signaling Pathway: PI3K/Akt Pathway

PI3Kδ inhibitors developed using the this compound scaffold act on a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is essential for regulating the cell cycle and apoptosis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-Boc-3-aminopiperidine | New Haven Pharma [newhavenpharma.com]

- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (S)-1-Boc-3-aminopiperidine | Delchimica [delchimica.com]

- 10. (S)-1-Boc-3-aminopiperidine | Global Neglected Tropical Disease (GNTD) [gntd.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(S)-1-Boc-3-(aminomethyl)piperidine: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of a Key Chiral Building Block in Modern Medicinal Chemistry

Abstract

(S)-1-Boc-3-(aminomethyl)piperidine is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its unique structural features, including a piperidine scaffold, a protected amine, and a primary amino group, make it a valuable intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis, and its prominent role in the development of novel therapeutics, particularly as a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | ~1.008 g/mL at 25 °C | [1] |

| Refractive Index | ~1.4754 (n20/D) | [1] |

| Storage Temperature | 2-8°C | [1] |

| CAS Number | 140645-24-5 | [2] |

Synthesis Protocols

The enantiomerically pure form of 3-aminomethylpiperidine derivatives is crucial for the efficacy of the final drug substance. Several synthetic routes have been developed to produce this compound with high chiral purity.

Multi-step Synthesis from L-Glutamic Acid

A common and effective method involves a multi-step synthesis starting from the readily available and chiral L-glutamic acid. This route involves the formation of a piperidine ring through a series of chemical transformations.[4]

Experimental Protocol:

-

Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester. The amino group is then protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.[4]

-

Reduction of Esters: The diester is subsequently reduced to the corresponding diol using a reducing agent such as sodium borohydride in methanol.[4]

-

Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using tosyl chloride in the presence of a base, like pyridine, to make them good leaving groups.

-

Cyclization: The ditosylate undergoes intramolecular cyclization upon reaction with a primary amine, such as benzylamine, to form the N-substituted piperidine ring.

-

Deprotection and Final Boc-Protection: The benzyl group is removed via hydrogenolysis, and the resulting secondary amine of the piperidine ring is protected with a Boc group to yield this compound.

Enzymatic Synthesis

Enzymatic methods offer a highly stereoselective alternative for the synthesis of chiral amines. For a related compound, (S)-1-Boc-3-hydroxypiperidine, ketoreductase enzymes have been employed for the asymmetric reduction of the corresponding ketone, yielding the desired (S)-enantiomer with high enantiomeric excess.[5][6] A similar enzymatic strategy could be envisioned or adapted for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a crucial chiral intermediate for the synthesis of pharmaceutical agents.[3] Its piperidine core and aminomethyl side chain are key pharmacophoric elements in a number of drug candidates.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a key building block for several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes. These drugs work by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[7][8]

Below is a diagram illustrating the general workflow for the utilization of this compound in a drug discovery pipeline targeting DPP-4.

Role in Signaling Pathways: The GLP-1 Pathway and DPP-4 Inhibition

The therapeutic effect of drugs synthesized from this compound, particularly DPP-4 inhibitors, is rooted in their ability to modulate the glucagon-like peptide-1 (GLP-1) signaling pathway.[7][8]

The GLP-1 Signaling Pathway:

GLP-1 is an incretin hormone released from the gut in response to food intake.[9] It plays a crucial role in glucose homeostasis through several mechanisms:

-

Stimulation of Insulin Secretion: GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, which in a glucose-dependent manner, potentiates insulin secretion.[4][5]

-

Inhibition of Glucagon Secretion: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[5]

-

Delayed Gastric Emptying: It slows down the rate at which food leaves the stomach, leading to a more gradual absorption of nutrients and a blunted post-meal glucose spike.[9]

-

Promotion of Satiety: GLP-1 acts on the central nervous system to increase feelings of fullness, which can contribute to weight management.[9]

Mechanism of Action of DPP-4 Inhibitors:

The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly degrades and inactivates GLP-1 in the body. DPP-4 inhibitors, synthesized using chiral intermediates like this compound, block the action of this enzyme. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1, thereby enhancing its beneficial effects on glucose control. This mechanism of action provides a targeted approach to managing type 2 diabetes with a low risk of hypoglycemia.

The following diagram illustrates the mechanism of action of DPP-4 inhibitors within the GLP-1 signaling pathway.

Conclusion

This compound stands out as a pivotal chiral building block in contemporary drug discovery. Its well-defined stereochemistry and versatile chemical handles have enabled the development of potent and selective therapeutic agents. A thorough understanding of its properties, synthesis, and application, particularly in the context of modulating key signaling pathways like the GLP-1 system, is essential for researchers and scientists dedicated to advancing the frontiers of pharmaceutical development. The continued exploration of novel synthetic routes and applications for this compound is expected to yield further innovations in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect | Semantic Scholar [semanticscholar.org]

- 3. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of glucagon-like peptide-1 in the pathogenesis and treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

- 7. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)piperidine

Introduction

(S)-1-Boc-3-(aminomethyl)piperidine, with the IUPAC name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure incorporates a piperidine scaffold, a common motif in a wide array of bioactive molecules and approved drugs. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal handles for synthetic modification, making it a versatile building block for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and drug development professionals.

Chemical Structure and Identifiers

The molecule consists of a piperidine ring with a tert-butoxycarbonyl (Boc) group protecting the ring's nitrogen atom. An aminomethyl group is attached at the chiral center in the (S)-configuration at the 3-position.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 140645-24-5 | [2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][4] |

| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | [2][3] |

| PubChem CID | 1502022 | [2][3] |

| SMILES | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--CN | [2][5] |

| InChI Key | WPWXYQIMXTUMJB-VIFPVBQESA-N | [2][5] |

| MDL Number | MFCD03839877 |[5] |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 214.30 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | ~1.008 g/mL at 25 °C | [1][5] |

| Boiling Point | ~300 - 305 °C | [4] |

| Refractive Index | n20/D 1.4754 | [1][5] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) | [4] |

| Storage Temperature | 2-8°C |[5] |

Synthesis and Characterization

While several synthetic routes to chiral 3-substituted piperidines exist, a common and effective method for preparing this compound is through the chemical reduction of the corresponding nitrile precursor, (S)-1-Boc-3-cyanopiperidine. This precursor can be synthesized from chiral starting materials such as (S)-3-hydroxypiperidine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a representative procedure for the reduction of (S)-1-Boc-3-cyanopiperidine using Lithium Aluminum Hydride (LiAlH₄).

Materials:

-

(S)-1-Boc-3-cyanopiperidine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized Water

-

Diethyl ether

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

-

Reagent Addition: Anhydrous THF (80 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (1.2 eq). The suspension is stirred at 0 °C.

-

Substrate Addition: A solution of (S)-1-Boc-3-cyanopiperidine (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Workup: The resulting slurry is stirred at room temperature for 1 hour. A saturated solution of Rochelle's salt can be added to aid in breaking up any emulsions and precipitating the aluminum salts.

-

Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are collected.

-

Purification: The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Synthesis Workflow

Caption: Synthesis of the target compound via nitrile reduction.

Characterization Data

While detailed experimental spectra are proprietary to manufacturers, a vendor specification sheet confirms that a commercial sample conforms to an authentic infrared spectrum.[3] Based on the structure, the following table summarizes the expected characteristic spectroscopic data.

Table 3: Spectroscopic Characterization Data

| Technique | Data |

|---|---|

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz), δ (ppm): ~3.8-3.0 (m, piperidine ring protons near N), ~2.65 (m, -CH₂-NH₂), ~1.8-1.2 (m, remaining piperidine ring protons), 1.45 (s, 9H, -C(CH₃)₃), ~1.3 (br s, 2H, -NH₂). |

| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz), δ (ppm): ~155 (C=O of Boc), ~79.5 (-C(CH₃)₃), ~50-40 (piperidine carbons adjacent to N), ~45 (-CH₂-NH₂), ~35-25 (remaining piperidine carbons), 28.4 (-C(CH₃)₃). |

| FT-IR | Characteristic peaks (cm⁻¹): ~3370 (N-H stretch, amine), ~2970-2850 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch). |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] The chiral piperidine core is a privileged structure that can interact with biological targets, while the primary amine provides a point for further functionalization to build more complex molecules.

-

Scaffold for Bioactive Molecules: It is used to construct novel compounds for drug discovery pipelines. Its defined stereochemistry is critical, as biological activity is often enantiomer-dependent.

-

Peptide Synthesis: The compound can be incorporated into peptide coupling reactions, serving as a non-natural amino acid surrogate or a linker to modify peptide structures for improved therapeutic properties.[1]

-

Targeted Drug Delivery: Its unique properties can be leveraged in the design of drug delivery systems to enhance the bioavailability and targeting of active pharmaceutical ingredients.[1]

Role as a Chiral Building Block

Caption: Role as a key intermediate in drug discovery workflows.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Classification | Hazard Statement | Reference |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2][5] |

| Aquatic Hazard, Acute | H400: Very toxic to aquatic life |[2][5] |

This compound is a high-value chiral building block with significant applications in pharmaceutical research and development. Its versatile structure, featuring orthogonally protected amines on a stereodefined piperidine scaffold, allows for the efficient synthesis of complex and novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 4. (S)-1-N-BOC-3-(Aminomethyl)piperidine Supplier China | High Purity CAS 87120-72-7 | Reliable Manufacturer, Price & Applications [pipzine-chem.com]

- 5. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-(aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-3-(aminomethyl)piperidine is a chiral building block of significant interest in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical agents. Its stereodefined structure is a key component in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

The piperidine moiety is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. The specific stereochemistry and functionalization of the piperidine ring are often crucial for target engagement and pharmacological activity. This compound offers a strategically protected chiral center and a primary amine, making it a versatile synthon for introducing the 3-(aminomethyl)piperidine pharmacophore. This guide will explore two prominent and distinct strategies for its synthesis: a multi-step chemical synthesis starting from a chiral pool starting material, L-glutamic acid, and a highly efficient biocatalytic route employing an ω-transaminase.

Synthetic Route 1: Multi-step Synthesis from L-Glutamic Acid

This synthetic pathway leverages the inherent chirality of L-glutamic acid to establish the desired stereocenter. The synthesis involves a five-step linear sequence, including esterification, N-Boc protection, reduction of the esters to a diol, tosylation, and a final cyclization with ammonia to form the piperidine ring.

Summary of the Synthesis from L-Glutamic Acid

| Step | Reaction | Key Reagents | Solvent | Yield |

| 1 | Diesterification | Thionyl chloride | Methanol | Quantitative |

| 2 | N-Boc Protection | (Boc)₂O, Triethylamine, DMAP | Dichloromethane | 92% |

| 3 | Reduction to Diol | Sodium borohydride | Methanol | 76% |

| 4 | Ditosylation | p-Toluenesulfonyl chloride, Triethylamine, DMAP | Dichloromethane | Quantitative |

| 5 | Cyclization | Ammonia | - | ~44-55% (overall) |

Experimental Protocols

Step 1: Synthesis of (S)-Dimethyl glutamate hydrochloride

To a stirred solution of L-glutamic acid (7.5 g, 51 mmol) in methanol (50 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12 hours. Upon confirmation of reaction completion by TLC, the solvent is evaporated under reduced pressure to yield (S)-dimethyl glutamate hydrochloride as a pale yellow solid in quantitative yield, which is used in the next step without further purification.[1]

Step 2: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate

To a stirred solution of (S)-dimethyl glutamate hydrochloride (10 g, 57 mmol) in dichloromethane (120 mL) at 0°C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv., 0.7 g) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched with distilled water (50 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 1:9 ethyl acetate/hexane) to afford the pure product as a viscous liquid (92% yield).[1]

Step 3: Synthesis of (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

To a stirred solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (5 g, 18.18 mmol) in methanol (30 mL), sodium borohydride (2.5 equiv.) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. After completion, the reaction is quenched by adding 10% aqueous citric acid solution to adjust the pH to 5-6. Methanol is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 2:8 ethyl acetate/hexane) to yield the diol (76% yield).

Step 4: Synthesis of (S)-2-(tert-Butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate)

To a stirred solution of the N-Boc-protected diol (1.5 g, 6.85 mmol) in dichloromethane (15 mL) at 0°C, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and DMAP (0.5 equiv., 0.42 g) are added. The reaction mixture is warmed to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with 20% aqueous sodium bicarbonate (20 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ditosylate in quantitative yield, which is used in the next step without further purification.[1]

Step 5: Synthesis of (S)-tert-Butyl (piperidin-3-yl)carbamate (Precursor to the target molecule)

The crude ditosylate is subjected to cyclization. While the specific protocol for cyclization to form the aminomethylpiperidine directly is not detailed in the provided search results, a related cyclization to form 3-(N-Boc amino) piperidine derivatives is described. This involves reacting the ditosylate with an appropriate amine. For the synthesis of the parent this compound, a final deprotection of the Boc group on the exocyclic amine and protection of the ring nitrogen would be necessary, or a modification of the cyclization step would be required. The overall reported yields for similar piperidine derivatives from L-glutamic acid are in the range of 44-55%.[1]

Synthesis Pathway from L-Glutamic Acid

Caption: Multi-step synthesis from L-Glutamic Acid.

Synthetic Route 2: Enzymatic Asymmetric Synthesis

This modern approach utilizes an ω-transaminase to directly aminate a prochiral ketone, 1-Boc-3-piperidone, to produce the desired (S)-enantiomer with high stereoselectivity and yield. This method is highly efficient, proceeding in a single step under mild conditions.

Summary of the Enzymatic Synthesis

| Step | Reaction | Key Reagents/Catalyst | Amine Donor | Cofactor | Yield | Enantiomeric Excess (ee) |

| 1 | Asymmetric Amination | Immobilized ω-transaminase | Isopropylamine | PLP | 70% | >99% |

Experimental Protocol

Asymmetric Amination of 1-Boc-3-piperidone

In a suitable reaction vessel, 1 g of immobilized ω-transaminase (e.g., ATA-025-IMB) is suspended in 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing pyridoxal-5'-phosphate (PLP, 1 mM) and isopropylamine (1 M). The mixture is stirred at 35°C and 550 rpm for 5 minutes. A preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v) is then added. The reaction mixture is stirred at 50°C and 550 rpm and monitored by HPLC.[2]

Upon complete conversion, the enzyme is removed by filtration. The pH of the filtrate is adjusted to 13 with KOH, and the aqueous layer is extracted with dichloromethane (4 x 5 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield (S)-3-amino-1-Boc-piperidine as a yellow oil (70% isolated yield and >99% ee).[3] The Boc group on the exocyclic amine would need to be selectively removed and the piperidine nitrogen re-protected with Boc to yield the final target molecule. The search results focus on the synthesis of (S)-3-amino-1-Boc-piperidine, a direct precursor.

Enzymatic Synthesis Workflow

Caption: Biocatalytic route using ω-transaminase.

Conclusion

Both the multi-step chemical synthesis from L-glutamic acid and the enzymatic approach offer viable pathways to this compound and its precursors. The choice of route will depend on factors such as scale, cost of starting materials and reagents, and available equipment. The chemical synthesis provides a classic, albeit longer, route from a readily available chiral starting material. In contrast, the enzymatic method exemplifies a modern, highly efficient, and stereoselective approach that aligns with the principles of green chemistry, offering high yields and excellent enantiopurity in a single step from a prochiral precursor. For drug development professionals, the enzymatic route may be particularly attractive for its efficiency and scalability.

References

An In-depth Technical Guide on the Solubility of (s)-1-Boc-3-(aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (s)-1-Boc-3-(aminomethyl)piperidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.

Introduction to this compound

This compound, with the CAS number 140645-24-5, is a chiral piperidine derivative widely used as a building block in the synthesis of various pharmaceutical compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step synthetic routes by preventing unwanted side reactions. Understanding its solubility is crucial for reaction setup, purification, and formulation development.

Solubility Data

Currently, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative solubility information is available from various chemical suppliers. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

For structurally related compounds, such as 3-(Boc-amino)piperidine, solubility has been noted in Dimethyl Sulfoxide (DMSO) and Methanol. This suggests that this compound may also exhibit solubility in these and other polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the equilibrium solubility shake-flask method is recommended.[1][2][3][4][5] This method measures the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the quantitative solubility of this compound in a selected solvent at a defined temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS) pH 7.4, dichloromethane, ethyl acetate, methanol, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[6][7][8]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[3] Periodic sampling (e.g., at 24, 48, and 72 hours) can be performed to confirm that the concentration of the dissolved compound has reached a plateau.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter compatible with the solvent.[1][2] This step is critical to ensure that no solid particles are present in the sample to be analyzed.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with the solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.[6][7][8][9]

-

Prepare a series of standard solutions of the compound with known concentrations to generate a calibration curve.

-

The solubility is calculated from the concentration of the saturated supernatant, taking into account the dilution factor.

-

Analytical Method for Quantification

A reverse-phase HPLC method is generally suitable for the quantification of Boc-protected amines.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm[9]

-

Injection Volume: 10 µL

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[6][7][8]

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. scribd.com [scribd.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Stability Profile of (S)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

This technical guide provides a comprehensive overview of the stability profile of (S)-1-Boc-3-(aminomethyl)piperidine, a key chiral building block in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure the quality and integrity of this intermediate throughout its handling, storage, and use in synthetic processes.

Executive Summary

This compound is a stable compound under recommended storage conditions. However, its stability is critically influenced by temperature, pH, and exposure to oxidizing agents and light. The primary degradation pathway involves the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This guide outlines the known stability characteristics, recommended storage conditions, and detailed protocols for conducting forced degradation studies to identify potential degradation products and establish a comprehensive stability profile.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | Approximately 1.008 g/mL at 25 °C[1] |

| Boiling Point | Approximately 300 - 305 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)[2] |

| Storage Temperature | 2-8°C |

Stability Profile

The stability of this compound is largely dictated by the lability of the Boc protecting group.

General Stability: The compound is considered stable under normal, recommended storage conditions, which include refrigeration in a tightly sealed container under an inert atmosphere.[3][4] It is known to be sensitive to air and moisture, which can facilitate degradation.[3][4][5]

Impact of pH: The Boc group is highly susceptible to cleavage under acidic conditions.[4][6][7] Exposure to strong acids, and even mild acidic conditions, will lead to the primary degradation product, (S)-3-(aminomethyl)piperidine. The compound exhibits greater stability in neutral to basic conditions.

Thermal Stability: While stable at recommended refrigerated temperatures, exposure to elevated temperatures can induce thermal degradation. Thermal deprotection of Boc-amines can occur at temperatures ranging from 100°C to over 200°C.[8][9][10] The presence of protic solvents like water or methanol can facilitate this deprotection at lower temperatures.[9]

Oxidative and Photolytic Stability: Exposure to strong oxidizing agents should be avoided as they can potentially modify the piperidine ring or the aminomethyl group.[4] While specific photostability data is not readily available, standard practice for complex organic molecules involves protection from light to prevent photochemical degradation.[4]

Degradation Pathways

The primary and most anticipated degradation pathway for this compound is the removal of the Boc group.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and are designed to assess the stability of this compound under various stress conditions.[6][7]

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated. Due to the lack of a strong chromophore, derivatization may be necessary for adequate sensitivity, or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could be employed.[11] LC-MS is crucial for the identification of degradation products.[4][5]

Hydrolytic Degradation

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Protocol:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acidic conditions, add the stock solution to 0.1 M HCl.

-

For basic conditions, add the stock solution to 0.1 M NaOH.

-

For neutral conditions, add the stock solution to purified water.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the validated stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To determine the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points.

-

Thermal Degradation

-

Objective: To evaluate the effect of high temperature on the compound in both solid and solution states.

-

Protocol:

-

Solid State: Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 60°C).

-

Solution State: Prepare a 1 mg/mL solution of the compound and heat it at 60°C.

-

Analyze samples at specified time points.

-

Photolytic Degradation

-

Objective: To assess the stability of the compound upon exposure to light.

-

Protocol:

-

Expose solid and solution samples of the compound to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples.

-

Data Presentation

The results from the forced degradation studies should be summarized to provide a clear stability profile. The following tables are templates for data presentation.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hrs | 40°C | [Data] | [Data] |

| Base Hydrolysis | 0.1 M NaOH | 24 hrs | 40°C | [Data] | [Data] |

| Neutral Hydrolysis | Water | 24 hrs | 40°C | [Data] | [Data] |

| Oxidation | 3% H₂O₂ | 24 hrs | RT | [Data] | [Data] |

| Thermal (Solid) | N/A | 48 hrs | 60°C | [Data] | [Data] |

| Thermal (Solution) | Acetonitrile | 48 hrs | 60°C | [Data] | [Data] |

| Photolytic (Solid) | ICH Q1B | N/A | RT | [Data] | [Data] |

| Photolytic (Solution) | ICH Q1B | N/A | RT | [Data] | [Data] |

Table 2: Purity and Assay Data from Hydrolytic Stability Study (Example)

| Time Point (hours) | % Assay of Parent Compound (pH 2) | % Area of Degradant 1 (pH 2) | % Assay of Parent Compound (pH 7) | % Area of Degradant 1 (pH 7) | % Assay of Parent Compound (pH 10) | % Area of Degradant 1 (pH 10) |

| 0 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| 2 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| 4 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| 8 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| 12 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

| 24 | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |

Note on Signaling Pathways

The request for information on signaling pathways is not applicable to this compound. This compound is a synthetic chemical intermediate, or a "building block," used in the construction of larger, pharmacologically active molecules. It is not itself an active pharmaceutical ingredient (API) and is not expected to have direct interactions with biological signaling pathways. Its purity and stability are critical to ensure the correct structure and quality of the final API it is used to synthesize.

Conclusion and Recommendations

This compound is a stable intermediate when handled and stored correctly. The primary stability concern is the acid-lability of the Boc protecting group. To maintain the integrity of this compound, the following is recommended:

-

Storage: Store in tightly sealed containers at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3][4][5][8][12][13][14]

-

Handling: Avoid contact with acidic substances, strong oxidizing agents, excessive heat, and moisture.[3][4][5]

-

Analysis: It is crucial to perform purity and stability assessments on incoming batches and throughout its use in a synthetic process to ensure the quality of the final product. The protocols outlined in this guide provide a framework for conducting such an evaluation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-1-N-BOC-3-(Aminomethyl)piperidine Supplier China | High Purity CAS 87120-72-7 | Reliable Manufacturer, Price & Applications [pipzine-chem.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ich guideline for stability testing | PPTX [slideshare.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Stress Study of Pharmaceuticals [pharmaspecialists.com]

Spectral Data Analysis of (S)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for (S)-1-Boc-3-(aminomethyl)piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this versatile building block.

This compound , with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol , is a chiral piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group and a primary aminomethyl substituent makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Accurate interpretation of its spectral data is crucial for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on typical chemical shifts for N-Boc protected piperidines and related structures.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (-C(CH₃)₃) | ~1.45 | s | 9H |

| Piperidine Ring Protons | 1.10 - 1.90 | m | 7H |

| Piperidine Ring Protons (-CH₂-N(Boc)-) | 2.70 - 4.10 | m | 2H |

| Aminomethyl Protons (-CH₂-NH₂) | 2.50 - 2.80 | m | 2H |

| Amine Proton (-NH₂) | 1.20 - 2.00 | br s | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a suitable deuterated solvent such as CDCl₃ or D₂O. The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Boc (-C (CH₃)₃) | ~80.0 |

| Boc (-C(C H₃)₃) | ~28.5 |

| Boc (-C =O) | ~155.0 |

| Piperidine C2 | 40.0 - 50.0 |

| Piperidine C3 | 35.0 - 45.0 |

| Piperidine C4 | 20.0 - 30.0 |

| Piperidine C5 | 25.0 - 35.0 |

| Piperidine C6 | 40.0 - 50.0 |

| Aminomethyl (-C H₂-NH₂) | 45.0 - 55.0 |

Note: The assignments are based on general knowledge of N-Boc-piperidine derivatives. Definitive assignment would require 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrum Data

For a related compound, tert-butyl 3-aminopiperidine-1-carboxylate, key fragment ions are observed at m/z 57, 99, and 127. These are indicative of the fragmentation of the Boc group and the piperidine ring. A similar fragmentation pattern is expected for this compound.

Table 3: Expected Mass Spectrum Data for this compound

| m/z | Interpretation |

| 215.17 | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺) |

| 159.14 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group) |

| 143.13 | [M - Boc + 2H]⁺ (Loss of the Boc group) |

| 115.12 | [M - C₅H₉NO₂ + H]⁺ (Further fragmentation) |

| 99.10 | Fragment of the piperidine ring |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for compounds such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

-

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data of this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

An In-depth Technical Guide to (s)-1-Boc-3-(aminomethyl)piperidine for Researchers and Drug Development Professionals

(s)-1-Boc-3-(aminomethyl)piperidine , also known by its IUPAC name tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a chiral bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a piperidine scaffold, a Boc-protected secondary amine, and a primary aminomethyl group, make it a versatile building block for the synthesis of complex molecules with therapeutic potential. This guide provides a comprehensive overview of its commercial availability, key properties, and applications, with a focus on experimental protocols and its role in modulating signaling pathways.

Commercial Availability and Properties

This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. Key suppliers include Chem-Impex, Pipzine Chemicals, Thermo Scientific Acros, and Sigma-Aldrich. The compound is typically supplied as a colorless to light yellow liquid.

A summary of its key quantitative properties, compiled from various suppliers, is presented in Table 1 for easy comparison.

Table 1: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Purity | ≥95% to ≥98% (HPLC, Chiral Purity) | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 - 214.31 g/mol | [1] |

| CAS Number | 140645-24-5 | |

| Appearance | Colorless to light yellow liquid | |

| Density | ~1.008 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | ~1.4754 | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Research and Development

The unique structural characteristics of this compound make it a valuable intermediate in several areas of pharmaceutical research:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[2]

-

Peptide Synthesis: Its ability to introduce a constrained piperidine moiety into peptide backbones is utilized to create peptidomimetics with enhanced stability and biological activity.[2]

-

Drug Delivery Systems: The compound's properties can be leveraged in the design of advanced drug delivery systems.

-

GPCR Ligand Synthesis: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and related compounds.

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound can be valuable for process development and cost-effectiveness in large-scale applications. A common approach involves the following key transformations:

-

Starting Material: The synthesis often begins with a readily available chiral starting material, such as (S)-nipecotic acid ethyl ester.

-

Boc Protection: The secondary amine of the piperidine ring is protected with a di-tert-butyl dicarbonate (Boc₂O) group.

-

Ammonolysis: The ethyl ester is converted to a primary amide through reaction with ammonia.

-

Hofmann Rearrangement: The primary amide is then subjected to a Hofmann rearrangement to yield the desired aminomethyl group.

A detailed experimental protocol for a similar transformation is outlined below:

Protocol 1: Synthesis of N-Boc-3-aminopiperidine from N-Boc-3-piperidine ethyl formate [3]

-

Ammonolysis: N-Boc-3-piperidine ethyl formate is dissolved in 1,4-dioxane and subjected to an ammonolysis reaction. After the reaction is complete, the solvent is evaporated, and the resulting N-Boc-3-piperidine formamide is purified by recrystallization.[3]

-

Hofmann Rearrangement: The purified N-Boc-3-piperidine formamide is added dropwise to a solution of sodium hypochlorite and sodium hydroxide at a temperature below 0 °C. Following the completion of the reaction, the product, N-Boc-3-aminopiperidine, is extracted, washed, dried, and the solvent is evaporated.[3]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains to act as a conformational constraint or as a scaffold for further diversification. The following protocol is adapted from a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow for a similar building block.

Protocol 2: Solid-Phase Coupling of this compound

This protocol assumes the coupling of the primary amine of this compound to a carboxylic acid on the resin-bound peptide.

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 10 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling activator such as HOBt (3 equivalents) in a minimal amount of DMF.

-

Add a carbodiimide coupling reagent, such as DIC (3 equivalents), to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result indicates complete coupling.

-

-

Washing and Further Synthesis:

-

After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.

-

The peptide chain can then be further elongated by repeating the Fmoc deprotection and coupling cycles with the desired amino acids.

-

Signaling Pathways and Workflows

The piperidine moiety is a prevalent scaffold in the design of ligands for G-protein coupled receptors (GPCRs). By incorporating this compound into a molecule, researchers can synthesize novel compounds that modulate GPCR signaling pathways, which are implicated in a wide range of physiological processes and diseases.

Below is a generalized workflow for the synthesis of a potential GPCR ligand using this compound, followed by a diagram illustrating its potential role in modulating a GPCR signaling cascade.

Synthetic Workflow for a GPCR Ligand

Caption: Synthetic workflow for a GPCR ligand candidate.

Role in GPCR Signaling

A synthesized ligand incorporating the this compound scaffold can potentially act as an agonist or antagonist at a specific GPCR. The following diagram illustrates a simplified GPCR signaling pathway that could be modulated by such a ligand.

Caption: Modulation of a GPCR signaling pathway.

References

The Strategic Role of (S)-1-Boc-3-(aminomethyl)piperidine in Modern Drug Discovery: A Technical Guide

(S)-1-Boc-3-(aminomethyl)piperidine , a chiral piperidine derivative, has emerged as a cornerstone in medicinal chemistry. Its unique structural features make it an invaluable building block for synthesizing complex, biologically active molecules, enabling the development of novel therapeutics across various disease areas. This technical guide provides an in-depth analysis of its chemical properties, synthetic applications, and pivotal role in the creation of potent and selective drugs, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate, is a versatile intermediate whose utility is rooted in its distinct physicochemical characteristics.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled, selective reactions at the primary aminomethyl group.[1][2] This feature is critical for multi-step synthetic pathways common in drug development.

| Property | Value | References |